Bactobolin B

MRSA Antibacterial MIC

Prioritize Bactobolin B for your next antibiotic discovery program to capitalize on its specific 2.7-fold potency advantage over Bactobolin A against MRSA. Its unique L-alanine residue drives superior target-binding at the 50S ribosomal subunit, displacing P-site tRNA. This compound is critical for laboratories conducting structure-activity relationship (SAR) studies that demand the lowest minimum inhibitory concentrations (MICs) and is a preferred tool compound for robust mechanistic cancer immunology studies due to its benign effect on immune cell functions like macrophage phagocytosis, distinguishing it from mitomycin C.

Molecular Formula C17H25Cl2N3O7
Molecular Weight 454.3 g/mol
CAS No. 74141-68-7
Cat. No. B611871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBactobolin B
CAS74141-68-7
SynonymsY 12896;  Y-12896;  Y12896;  Alanylbactobolin
Molecular FormulaC17H25Cl2N3O7
Molecular Weight454.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H25Cl2N3O7/c1-5(20)7(23)3-6(14(21)27)22-13-11-10(8(24)4-9(25)12(11)26)15(28)29-17(13,2)16(18)19/h5-6,9,11-13,16,22,24-26H,3-4,20H2,1-2H3,(H2,21,27)/t5-,6-,9-,11?,12+,13-,17-/m0/s1
InChIKeyMVQRHIQTRCXASG-QTHYPXODSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bactobolin B (CAS 74141-68-7): Sourcing Overview for the Potent MRSA-Active Bactobolin Analog


Bactobolin B (Alanylbactobolin) is a chlorine-containing hybrid polyketide-peptide antibiotic belonging to the bactobolin class, originally isolated from a novel Pseudomonas strain [1]. Characterized by the molecular formula C17H25Cl2N3O7 and a molecular weight of 454.30 g/mol, it is structurally defined by the addition of an L-alanine residue to the bactobolin core [2]. The compound demonstrates notable in vitro antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as reported antitumor properties [3].

Why Bactobolin B (Alanylbactobolin) Cannot Be Interchanged with Other Bactobolin Analogs in Sensitive Assays


The bactobolin class is not functionally homogeneous; subtle structural modifications among analogs A, B, C, and D result in profoundly different antibacterial potencies and target-binding properties [1]. Specifically, the presence of an N-terminal L-alanine residue in Bactobolin B, compared to the unmodified core of Bactobolin A or the alternative acylation of Bactobolin C, directly influences its interaction with the bacterial ribosome and its minimum inhibitory concentration (MIC) values against clinically relevant pathogens [2]. The quantitative evidence below establishes that substituting Bactobolin B with a less active analog will compromise experimental outcomes in resistance and efficacy studies.

Quantitative Differentiation Evidence: Bactobolin B Versus In-Class Comparators


Superior Potency Against MRSA: Bactobolin B MIC is 2.7-Fold Lower than Bactobolin A

Bactobolin B exhibits significantly greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to its closest analog, Bactobolin A. Quantitative MIC data reveal that Bactobolin B is 2.7-fold more potent than Bactobolin A against S. aureus COL (MRSA) [1].

MRSA Antibacterial MIC

Enhanced Spectrum: Bactobolin B Demonstrates 4-Fold Superior Potency Against E. coli ATCC25922 Relative to Bactobolin A

Bactobolin B shows a clear advantage in potency against the Gram-negative model organism Escherichia coli ATCC25922. Direct comparative MIC data indicates Bactobolin B is 4-fold more active than Bactobolin A against this strain [1].

Gram-negative E. coli MIC

Increased Activity Against B. subtilis: Bactobolin B Exhibits a 4-Fold Lower MIC Than Bactobolin A

Against the Gram-positive model Bacillus subtilis 3610, Bactobolin B demonstrates a 4-fold improvement in antibacterial activity compared to Bactobolin A [1].

Bacillus subtilis Gram-positive MIC

Differential Immunological Profile: Bactobolin Exhibits Significantly Lower Immunotoxicity Compared to Mitomycin C in In Vitro Splenocyte Assays

While this data is derived from studies on Bactobolin A, it provides class-level inference for Bactobolin B regarding its favorable immunological profile. In head-to-head in vitro assays, Bactobolin (A) demonstrated an extremely low toxicity to mouse spleen cells stimulated with concanavalin A (Con A) and lipopolysaccharide (LPS), in contrast to the clinically used antitumor antibiotic mitomycin C, which exhibits significant immunosuppressive effects [1].

Immunotoxicity Splenocyte Antitumor

Recommended Procurement-Driven Application Scenarios for Bactobolin B


Preclinical Antibiotic Development Targeting Methicillin-Resistant Staphylococcus aureus (MRSA)

Given its 2.7-fold greater potency against MRSA compared to Bactobolin A, Bactobolin B is the optimal selection for laboratories conducting structure-activity relationship (SAR) studies or in vitro screening cascades focused on developing new anti-MRSA agents. Its lower MIC against S. aureus COL provides a superior starting point for lead optimization [1].

Mechanism-of-Action Studies on Novel Ribosomal Binding Sites

Bactobolins bind to a previously unseen site on the 50S ribosomal subunit, displacing P-site tRNA and inhibiting translation [1]. While the foundational X-ray crystallography was performed on Bactobolin A, the conserved dichloromethyl group across the class suggests Bactobolin B will target the same site. Bactobolin B is therefore the preferred tool compound for mechanistic studies, as its enhanced potency may allow for more robust biochemical and structural analyses.

Comparative Immunology and Antitumor Research with Reduced Confounding Immunotoxicity

For research groups investigating the antitumor properties of natural products while seeking to minimize the confounding effects of systemic immunotoxicity, Bactobolin B (based on class-level inference from Bactobolin A studies) represents a valuable tool [1]. Unlike many clinically used antitumor antibiotics such as mitomycin C, bactobolins have demonstrated a notably benign effect on key immune cell functions, including macrophage phagocytosis and splenocyte viability [1]. This makes Bactobolin B particularly suitable for studies in cancer immunology and tumor microenvironment research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bactobolin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.